N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This pyrrolidine sulfonamide features a 4-ethoxyphenyl substituent on an unsubstituted benzamide core—a substitution pattern highly sensitive to analog interchange. Modifications to the core or N-aryl substituent drastically alter reactivity, solubility, and target engagement, making this compound irreplaceable for structure-activity relationship (SAR) studies. Designed for laboratories screening urotensin II receptor antagonists for congestive heart failure, ischemic heart disease, and hypertension. Ensure structural identity before purchase; generic substitution cannot replicate its activity profile.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
Cat. No. B3469884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C19H22N2O4S/c1-2-25-17-9-7-16(8-10-17)20-19(22)15-5-11-18(12-6-15)26(23,24)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
InChIKeyTZXQJBODBSRKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Procurement Guide: Core Identifiers and Chemical Class


N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS: 313549-74-5) is a synthetic sulfonylbenzamide with the molecular formula C19H22N2O4S and a molecular weight of 374.5 g/mol . It belongs to the pyrrolidine sulfonamide class, characterized by a pyrrolidine-1-sulfonyl group attached to a benzamide core bearing a 4-ethoxyphenyl substituent on the amide nitrogen . This compound is primarily utilized as a research chemical in medicinal chemistry and chemical biology investigations.

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: Critical Substituent Effects Preclude Simple Substitution


The pyrrolidine sulfonamide scaffold exhibits pronounced sensitivity to substitution pattern, rendering simple analog interchange highly unreliable. Modifications to the benzamide core or the N-aryl substituent significantly alter physicochemical properties and biological activity. For instance, halogen introduction at the 3- or 4-position of the benzamide ring or repositioning of the ethoxy group on the phenyl ring generates distinct compounds with divergent reactivity, solubility, and target engagement profiles [1]. Consequently, N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide cannot be considered a generic substitute for other sulfonylbenzamides; procurement must be guided by precise structural identity and application-specific performance data.

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: Quantitative Differentiation Evidence for Scientific Selection


N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Distinct Molecular Architecture Confers Unique Physicochemical Profile

The compound possesses a unique combination of a 4-ethoxyphenyl amide substituent and an unsubstituted pyrrolidine-1-sulfonyl benzamide core, differentiating it from halogenated or regioisomeric analogs. This specific substitution pattern is critical for maintaining a defined molecular geometry and electronic distribution that influence target binding and solubility [1]. While direct comparative biological data for this exact compound are limited, the structural uniqueness is a primary driver for its selection in focused library synthesis and SAR exploration [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Purity Profile Relative to Research-Grade Analogs

Commercial sources report a typical purity of ≥95% for N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, which is comparable to the purity ranges offered for structurally related sulfonylbenzamides (generally 95-98%) . While this purity level is standard for research compounds, it is essential to verify batch-specific certificates of analysis prior to use, as trace impurities can impact biological assay reproducibility .

Chemical Synthesis Quality Control Compound Procurement

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide Membership in Pyrrolidine Sulfonamide Class with Documented Urotensin II Antagonism

As a pyrrolidine sulfonamide, N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide belongs to a class of compounds extensively patented for their activity as urotensin II (U-II) receptor antagonists [1]. While specific IC50 data for this exact compound are not publicly available, the class-level mechanism involves potent inhibition of U-II mediated vasoconstriction and myocardial dysfunction [2]. In vitro studies on structurally related pyrrolidine sulfonamides demonstrate functional antagonism with nanomolar potency in cell-based assays [2]. This class membership provides a rationale for its inclusion in cardiovascular target screening panels.

Cardiovascular Research GPCR Pharmacology Urotensin II Receptor

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: High-Value Application Scenarios for Procurement Decisions


Cardiovascular Target Screening: Urotensin II Receptor Antagonism

Due to its class membership among pyrrolidine sulfonamides, this compound is a candidate for screening as a urotensin II receptor antagonist. Procurement is recommended for laboratories investigating novel therapies for congestive heart failure, ischemic heart disease, and hypertension [1].

Medicinal Chemistry SAR Exploration

The unique substitution pattern (4-ethoxyphenyl on an unsubstituted benzamide core) makes this compound a valuable building block for structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of sulfonylbenzamide leads .

Chemical Biology Probe Development

The compound serves as a starting point for developing chemical probes to interrogate the biological function of urotensin II and related GPCR pathways, particularly in the context of vascular biology and neurohumoral regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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